(S)-1-Pyridin-2-yl-ethylamine

Übersicht

Beschreibung

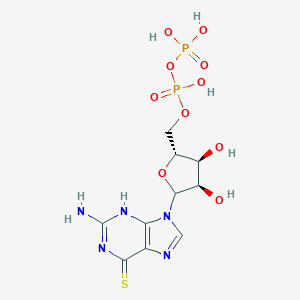

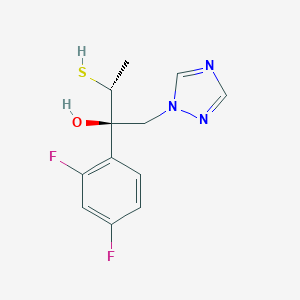

(S)-1-Pyridin-2-yl-ethylamine is a chiral compound that has been the subject of various studies due to its potential applications in organic synthesis and catalysis. The compound features a pyridine ring, which is a common structural motif in many biologically active molecules, and an ethylamine side chain that provides a site for further functionalization.

Synthesis Analysis

The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines has been explored through stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This method allows for the introduction of an amino function onto the 2-pyridinylmethyl carbon center with inversion of the configuration, resulting in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with high stereochemical purity .

Molecular Structure Analysis

X-ray structural studies have been conducted on spirocyclic bis(ethane-1,2-dithiolato[2−]-S,S′)tin(IV) and its adducts with pyridine and 2-(2-pyridyl)ethylamine. These studies reveal that the 2-(2-pyridyl)ethylamine ligand bonds to the metal through the aminic nitrogen, and the adducts exhibit an essentially octahedral geometry around the tin center .

Chemical Reactions Analysis

The chemical reactivity of (S)-1-Pyridin-2-yl-ethylamine has been demonstrated in the enantioselective transfer hydrogenation of acetophenone. Novel tridentate ligands synthesized from (S)-1-Pyridin-2-yl-ethylamine were used as in situ catalysts along with Ru(PPh3)3Cl2, achieving almost quantitative conversion and moderate enantioselectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Pyridin-2-yl-ethylamine are not detailed in the provided papers, the studies suggest that the compound's chiral nature and ability to form stable complexes with metals make it a valuable ligand in catalytic processes. Its synthesis from optically pure methanesulfonates also indicates that it can be obtained in a highly pure enantiomeric form, which is crucial for its use in stereoselective reactions .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of (S)-1-Pyridin-2-yl-ethylamine

Corrosion Inhibition Properties

- (S)-1-Pyridin-2-yl-ethylamine has been utilized in the synthesis of cadmium(II) Schiff base complexes. These complexes demonstrate significant corrosion inhibition properties on mild steel in acidic environments, as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization studies. This finding bridges the gap between coordination inorganic chemistry and materials engineering, particularly in corrosion control (Das et al., 2017).

Chemical Triggering in Alkoxyamines

- Research has shown that (S)-1-Pyridin-2-yl-ethylamine can be chemically activated in alkoxyamines, influencing the C-ON bond homolysis. This process, crucial for understanding chemical reactions at a molecular level, has been explored through various methods including protonation, alkylation, and oxidation (Audran et al., 2013).

Synthesis of Bioactive Compounds

- The compound plays a role in the synthesis of bioactive motif-based analogues. This involves a novel method merging photoredox and nickel catalysis for the synthesis of β-(1,4-dihydropyridin-4-yl)-ethylamines, which are valuable in medicinal chemistry (Xu et al., 2021).

Catalysis in Organic Reactions

- In the field of organic chemistry, (S)-1-Pyridin-2-yl-ethylamine-based ligands have been used in enantioselective catalysis. For example, they have been employed in the enantioselective transfer hydrogenation of acetophenone, showcasing their potential in asymmetric synthesis (Brunner & Niemetz, 2002).

Sensor Development

- This compound has been used in the development of sensitive and selective sensors. For instance, a pyrene-based sensor incorporating (S)-1-Pyridin-2-yl-ethylamine has been designed for detecting Al3+ ions, demonstrating high sensitivity and selectivity, important in environmental and biological monitoring (Bhowmick et al., 2014).

Medical Research: GnRH Receptor Antagonists

- A series of 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine derivatives, designed using (S)-1-Pyridin-2-yl-ethylamine, have shown potential as GnRH receptor antagonists, indicating their application in medical research related to hormone regulation (Chen et al., 2007).

Structural and Kinetic Studies in Chemistry

- The compound has been integral in studies focusing on the structural and kinetic aspects of chemical reactions, such as the transfer hydrogenation of ketones catalyzed by nickel(II) complexes. These studies contribute to a deeper understanding of reaction mechanisms and catalyst design (Kumah et al., 2019).

Radioactive Labeling in Biochemistry

- In biochemical applications, derivatives of (S)-1-Pyridin-2-yl-ethylamine have been synthesized and used for radioactive labeling. This process is crucial for tracking and imaging in biological systems, as demonstrated in studies involving lung uptake in mice (Abdel-Bary et al., 2013).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its LD50, routes of exposure, health effects, first aid measures, and proper handling and storage.

Zukünftige Richtungen

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, unresolved questions, or new methods to synthesize or analyze the compound.

For a specific compound like “(S)-1-Pyridin-2-yl-ethylamine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, make sure to cite your sources. Also, always follow safety guidelines when handling chemical compounds. If you’re unsure about anything, ask a knowledgeable colleague or supervisor. Safety should always be your first priority.

Eigenschaften

IUPAC Name |

(1S)-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Pyridin-2-yl-ethylamine | |

CAS RN |

27854-90-6 | |

| Record name | (1S)-1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

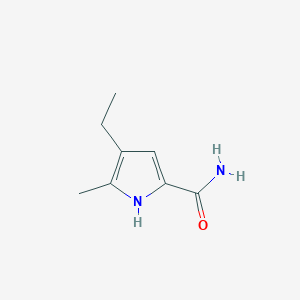

![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)